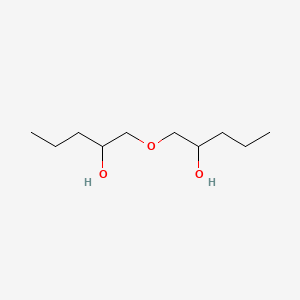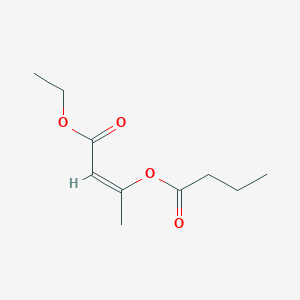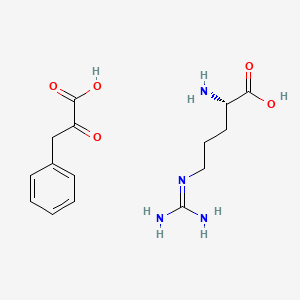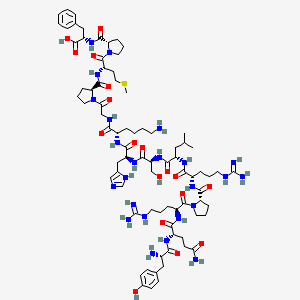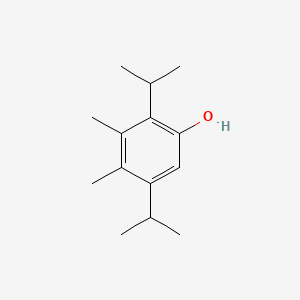
2,5-Diisopropyl-3,4-xylenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diisopropyl-3,4-xylenol is an organic compound with the molecular formula C14H22O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include two isopropyl groups and two methyl groups attached to the benzene ring. It is used in various scientific and industrial applications due to its chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2,5-Diisopropyl-3,4-xylenol can be synthesized through several methods. One common approach involves the alkylation of 3,4-xylenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction. The product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
2,5-Diisopropyl-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
2,5-Diisopropyl-3,4-xylenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as an active ingredient in antiseptics.
Industry: Utilized in the production of resins, coatings, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Diisopropyl-3,4-xylenol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, disrupting their structure and function. This disruption can lead to the leakage of cellular contents and ultimately cell death. The compound’s phenolic nature also allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage .
類似化合物との比較
Similar Compounds
- 2,6-Diisopropyl-3,5-xylenol
- 2,4,6-Triisopropyl-m-cresol
- 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
Uniqueness
2,5-Diisopropyl-3,4-xylenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
特性
CAS番号 |
60834-76-6 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
3,4-dimethyl-2,5-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-7-13(15)14(9(3)4)11(6)10(12)5/h7-9,15H,1-6H3 |
InChIキー |
MEWKMHMKBLDOOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1C(C)C)O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)





